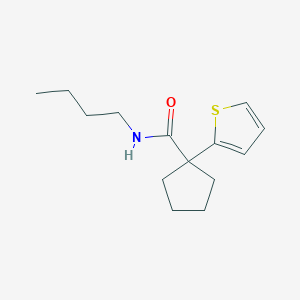

![molecular formula C21H27FN6O3 B2508208 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-53-2](/img/structure/B2508208.png)

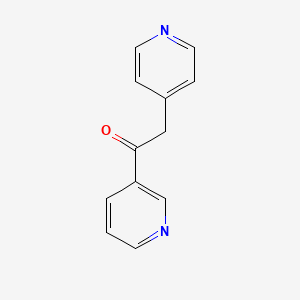

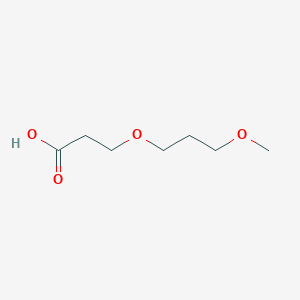

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O3 and its molecular weight is 430.484. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antihistaminic and Cardiovascular Activities

One study synthesized a series of 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones and evaluated them for antihistaminic activity. Some compounds showed significant inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, indicating potential as antihistaminic agents. Additionally, these compounds were compared for antihistaminic activity, with certain compounds displaying superior efficacy, leading to the selection of one compound for clinical trials (Pascal et al., 1985).

Luminescent Properties and Photo-induced Electron Transfer

Another research focus is on the luminescent properties and photo-induced electron transfer of novel compounds, including derivatives of naphthalimide with piperazine substituent. These compounds, synthesized and analyzed for fluorescence spectra, demonstrated characteristics of pH probes and potential for application in molecular imaging or as fluorescence markers due to their charge separation energy and fluorescence lifetime data (Gan et al., 2003).

Anti-Mycobacterial Activity

Research on purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis has been conducted. These compounds were designed to target MurB to disrupt peptidoglycan biosynthesis. Among synthesized analogues, several showed promising activity against Mycobacterium tuberculosis H37Rv, with potential for development as preclinical agents against tuberculosis (Konduri et al., 2020).

Synthesis and Evaluation of Antidepressant Agents

A study synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated them for serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds were identified as potent ligands for serotonin receptors, with some showing promising results in preliminary pharmacological in vivo studies as potential antidepressant agents (Zagórska et al., 2016).

Herbicidal Activity

Innovative 1-phenyl-piperazine-2,6-diones were synthesized through a novel synthetic route, with some compounds exhibiting significant herbicidal activity. This research opens new avenues for the development of herbicides based on the structural framework of 1-phenyl-piperazine-2,6-diones (Li et al., 2005).

Mecanismo De Acción

Target of Action

The primary targets of the compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .

Biochemical Pathways

The inhibition of ENTs by this compound affects the transport of purine and pyrimidine nucleosides . ENT1 has higher affinities to thymidine, adenosine, cytidine, and guanosine compared to ENT2 .

Result of Action

The molecular and cellular effects of the action of this compound result in the inhibition of nucleoside transport, which can affect nucleotide synthesis and regulation of adenosine function .

Propiedades

IUPAC Name |

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(8-3-13-29)17(23-19)14-26-9-11-27(12-10-26)16-6-4-15(22)5-7-16/h4-7,29H,3,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJFASPGNRDLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)